molecular formula C11H15NO2 B2682585 Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate CAS No. 2104220-54-2

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate

Cat. No.: B2682585
CAS No.: 2104220-54-2
M. Wt: 193.246
InChI Key: ZLHQZYHJCOVOAG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate is a pyrrolizine derivative characterized by a bicyclic structure comprising a pyrrole ring fused to a partially saturated seven-membered ring. The ethyl ester group at position 3 and the methyl substituent at position 2 contribute to its unique physicochemical properties.

Properties

IUPAC Name

ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-8(2)7-9-5-4-6-12(9)10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHQZYHJCOVOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2N1CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an acylating agent, followed by cyclization to form the pyrrolizine ring . The reaction conditions often include the use of catalysts such as Cs2CO3 in DMSO, and the reactions are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate has been researched for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolizine compounds exhibit promising antitumor activity. For instance, research has demonstrated that certain substituted pyrrolizines can interact with DNA and exhibit cytotoxic effects against cancer cell lines. The mechanisms often involve the inhibition of key cellular processes that lead to apoptosis in malignant cells .

Anti-inflammatory Properties

Compounds similar to this compound have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This suggests potential applications in treating inflammatory diseases such as arthritis and other rheumatic conditions .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Novel Compounds

This compound can be utilized to synthesize various derivatives through reactions such as cyclization and functional group modifications. These derivatives may possess enhanced biological activities or improved pharmacological profiles .

Applications in Material Science

Research indicates that pyrrolizine derivatives can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This opens avenues for applications in coatings and composite materials .

Antitumor Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of bis(hydroxymethyl)- and bis(carbamate)-substituted pyrrolizines, demonstrating their interaction with DNA and subsequent antileukemic activity. The findings suggest that modifications to the ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine structure could yield compounds with significant therapeutic potential .

Inflammatory Disease Models

In a model studying inflammatory responses, compounds derived from this compound were tested for their ability to inhibit COX enzymes. Results indicated a marked reduction in inflammatory markers, supporting further investigation into its use as an anti-inflammatory agent .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntitumor ActivityCytotoxic effects on cancer cell lines
Anti-inflammatory PropertiesInhibition of COX-2
Organic SynthesisSynthesis of Novel CompoundsVersatile intermediate for complex molecules
Material ScienceEnhancements in polymer propertiesImproved thermal stability

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Modifications: The pyrrolizine core in the target compound is replaced with pyrazole or pyrazolo-oxazine systems in analogs. The 0.94-similarity compound (139297-51-1) retains a pyrazole backbone but introduces methoxy and methyl groups, enhancing hydrophobicity compared to the ethyl ester group in the target compound.

Functional Group Variations :

  • Ethyl/methyl ester vs. carboxylic acid: Esters generally improve membrane permeability, while carboxylic acids may enhance solubility or hydrogen-bonding capacity .
  • Hydroxyl and methoxy groups in analogs (e.g., 1018446-60-0, 139297-51-1) could influence antioxidant or antimicrobial activity, as seen in related tetrazole Schiff bases .

coli, albeit weaker than doxycycline.

Research Findings and Implications

  • Antimicrobial Potential: The ethyl ester group in the target compound may mimic the pharmacophore of active pyridazine derivatives, though activity is likely modulated by the pyrrolizine core’s rigidity and electron distribution .
  • Pharmaceutical Relevance : Analogs like 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid (139297-51-1) are structurally closer to pharmaceutical intermediates, as seen in standards for risperidone derivatives (). This highlights the importance of substituent positioning in drug design .
  • Synthetic Challenges : The pyrrolizine ring’s partial saturation may complicate synthesis compared to simpler pyrazole systems, necessitating advanced catalytic or cyclization methods.

Biological Activity

Ethyl 2-methyl-6,7-dihydro-5H-pyrrolizine-3-carboxylate is a compound belonging to the class of pyrrolizine derivatives, which are recognized for their diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : 193.24 g/mol
  • CAS Number : 2104220-54-2

Biological Activity Overview

This compound exhibits several biological activities, particularly in the fields of microbiology and pharmacology. Research indicates its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

A study conducted on various pyrrolidine derivatives highlighted the antibacterial and antifungal properties of compounds similar to this compound. The compound was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC) [mg/mL]
Staphylococcus aureus0.0039
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

The results indicate that the compound exhibits significant antibacterial activity, particularly against S. aureus and E. coli, with MIC values suggesting potent efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors associated with microbial growth and inflammation pathways. This interaction leads to the observed biological effects, including inhibition of cell wall synthesis in bacteria and modulation of inflammatory responses .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A comprehensive evaluation of pyrrolidine alkaloids indicated that this compound demonstrated notable antimicrobial activity against various pathogens. The study emphasized structure-activity relationships (SAR), suggesting that modifications in the molecular structure could enhance its bioactivity .
  • Inflammatory Response Modulation : Research has explored the use of pyrrolizine derivatives in treating inflammatory conditions. This compound showed promise in reducing inflammation markers in vitro, indicating its potential for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with other pyrrolizine derivatives:

Compound Name Biological Activity
Ethyl 3-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylateModerate antibacterial activity
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-tetrahydropyrrolo-[1,2-a]pyrazineAntifungal properties

This comparison highlights how variations in substitution patterns can lead to different biological activities among similar compounds .

Q & A

Q. What statistical methods resolve overlapping signals in NMR spectra of pyrrolizine analogs?

  • Answer: Advanced techniques include:
  • 2D NMR (COSY, HSQC): Resolves scalar couplings and assigns overlapping protons.
  • DOSY: Differentiates compounds in mixtures by diffusion coefficients.
  • Line-shape analysis: Software like MestReNova deconvolutes merged peaks.

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